The Chemical Architecture and Application of 1-(Cyclohexylmethyl)piperidin-3-amine Sulfate: A Technical Guide for Drug Development
The Chemical Architecture and Application of 1-(Cyclohexylmethyl)piperidin-3-amine Sulfate: A Technical Guide for Drug Development
Executive Summary
1-(Cyclohexylmethyl)piperidin-3-amine sulfate is a highly specialized chiral intermediate pivotal in modern medicinal chemistry. Featuring a saturated piperidine scaffold coupled with a lipophilic cyclohexylmethyl moiety, this compound serves as a foundational building block for synthesizing selective kinase inhibitors—most notably Cyclin-Dependent Kinase 2 (CDK2) inhibitors—and neuroactive agents targeting central nervous system (CNS) receptors. This whitepaper details its structural rationale, physicochemical properties, synthetic methodologies, and integration into drug discovery workflows.
Structural Rationale and Chemical Identity
The pharmacological utility of 1-(Cyclohexylmethyl)piperidin-3-amine stems from its bipartite structural design, which is engineered for optimal target engagement:
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The Piperidine Scaffold: The piperidine ring is a ubiquitous pharmacophore in drug discovery. Its basic nitrogen atom typically acts as a hydrogen bond acceptor/donor or forms crucial salt bridges with acidic residues (e.g., Aspartate or Glutamate) within the active sites of target proteins. The specific stereochemistry (often the (R)-enantiomer) dictates the spatial orientation of subsequent functional groups, driving stereoselective target engagement ().
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The Cyclohexylmethyl Moiety: This group functions as a bulky, lipophilic anchor. Unlike aromatic rings, the saturated carbocyclic ring is chemically robust and optimally designed to occupy deep hydrophobic pockets within target receptors, enhancing binding affinity and modulating the overall pharmacokinetic profile (e.g., lipophilicity and membrane permeability).
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The Sulfate Counterion (Causality of Salt Selection): While the free base form is often an oil or a hygroscopic solid that is prone to degradation, converting it to a sulfate salt dramatically improves its handling properties. The sulfate counterion induces high crystallinity, reduces hygroscopicity, and enhances aqueous solubility. This is critical for high-throughput screening (HTS) and biological assays, where precise, reproducible molar concentrations in aqueous buffers are mandatory for reliable data generation ().
Physicochemical Properties
To facilitate formulation and assay design, the quantitative physicochemical parameters of the compound are summarized below.
Table 1: Key Physicochemical Properties of 1-(Cyclohexylmethyl)piperidin-3-amine Sulfate
| Property | Value |
| Chemical Name | 1-(Cyclohexylmethyl)piperidin-3-amine sulfate |
| Base CAS Number | 876159-95-4 (for (R)-enantiomer) |
| Molecular Formula (Salt) | C12H26N2O4S |
| Molecular Weight (Base) | 196.33 g/mol |
| Molecular Weight (Salt) | 294.41 g/mol |
| Hydrogen Bond Donors | 3 (Primary Amine + Sulfate) |
| Hydrogen Bond Acceptors | 6 (Nitrogens + Sulfate Oxygens) |
| Physical State | Crystalline Solid |
Synthetic Methodology & Salt Formation
The synthesis of this intermediate requires strict stereocontrol and chemoselectivity. The following protocol outlines a self-validating system for generating the sulfate salt.
Protocol 1: Synthesis and Sulfate Salt Crystallization
Rationale: Reductive amination is preferred for constructing the tertiary amine due to its mild conditions and high yield, avoiding the over-alkylation issues common in direct halide substitution.
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Reductive Amination: Dissolve tert-butyl piperidin-3-ylcarbamate (1 eq) and cyclohexanecarboxaldehyde (1.1 eq) in anhydrous dichloromethane (DCM).
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Imine Reduction: Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise.
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Causality: STAB is a mild reducing agent that selectively reduces the intermediate imine without reducing the unreacted aldehyde, ensuring high chemoselectivity and preventing the formation of unwanted alcohol byproducts.
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Deprotection: Treat the intermediate with trifluoroacetic acid (TFA) in DCM to remove the Boc protecting group, yielding the free base 1-(cyclohexylmethyl)piperidin-3-amine.
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Salt Formation: Dissolve the free base in a minimal volume of absolute ethanol. Slowly add a stoichiometric equivalent of 1M sulfuric acid ( H2SO4 ) dropwise under continuous stirring at 0°C.
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Causality: Maintaining a low temperature (0°C) controls the exothermic neutralization reaction. This slow thermodynamic control promotes the nucleation of highly pure sulfate crystals rather than the rapid crash-out of amorphous, impure precipitates.
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Isolation: Filter the resulting precipitate, wash with cold diethyl ether to remove unreacted lipophilic impurities, and dry under high vacuum to obtain 1-(cyclohexylmethyl)piperidin-3-amine sulfate.
Pharmacological Relevance: CDK2 Inhibition
The primary contemporary application of this scaffold is as a precursor in the synthesis of selective CDK2 inhibitors, a major focus in modern oncology ().
Cyclin E/CDK2 complexes are critical drivers of the G1/S phase transition in the cell cycle. Progressive phosphorylation of the retinoblastoma (Rb) protein by this complex releases the E2F transcription factor, initiating DNA replication. In numerous malignancies (e.g., ovarian, breast, and endometrial cancers), the amplification or overexpression of Cyclin E1 (CCNE1) leads to hyperactive CDK2 signaling, driving unchecked cellular proliferation (). Derivatives of 1-(cyclohexylmethyl)piperidin-3-amine are designed to selectively bind the ATP-binding pocket of CDK2, halting this oncogenic cascade.
Mechanistic Pathway Visualization
Fig 1: Mechanism of Cyclin E/CDK2 driving G1/S transition and its inhibition by piperidine derivatives.
Experimental Workflows: Kinase Inhibition Assay
To validate the efficacy of CDK2 inhibitors derived from this intermediate, a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is the industry standard.
Protocol 2: TR-FRET CDK2 Kinase Assay
Rationale: TR-FRET provides an exceptionally high signal-to-noise ratio by delaying the measurement after excitation, effectively eliminating short-lived background fluorescence from the compound or buffer.
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Reagent Preparation: Prepare stock solutions of the piperidine-derived inhibitor in DMSO. Dilute into assay buffer (50 mM HEPES, 10 mM MgCl2 , 1 mM EGTA, 0.01% Tween-20, pH 7.5).
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Enzyme Incubation: Combine recombinant CDK2/Cyclin E1 complex with the inhibitor in a 384-well microplate. Incubate for 15 minutes at room temperature to allow thermodynamic equilibrium binding.
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Reaction Initiation: Add ATP (precisely at its Km value) and a biotinylated peptide substrate (e.g., Histone H1-derived peptide).
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Causality: Utilizing ATP exactly at its Michaelis constant ( Km ) ensures the assay is highly sensitive to competitive inhibitors targeting the ATP-binding site. If ATP concentration is too high, it will outcompete the inhibitor, yielding false negatives.
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Detection: After 60 minutes, halt the reaction with EDTA.
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Causality: EDTA chelates the Mg2+ ions required for kinase catalytic activity, instantly freezing the reaction state. Subsequently, add Europium-labeled anti-phospho antibody (donor) and Streptavidin-APC (acceptor).
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Readout: Measure the FRET signal (ratio of 665 nm / 615 nm emissions) using a microplate reader. Calculate the IC50 using non-linear regression analysis.
Conclusion
The strategic combination of a basic piperidine core, a lipophilic cyclohexylmethyl appendage, and a stabilizing sulfate counterion makes 1-(cyclohexylmethyl)piperidin-3-amine sulfate an indispensable precursor in modern drug design. Its prominent role in developing targeted therapies for CCNE1-amplified cancers underscores its immense value in translating structural chemistry into clinical oncology solutions.
References
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Google Patents. WO2022165513A1 - Cdk2 inhibitors and methods of using the same. Retrieved from:[1][2]
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Google Patents. CN117177744A - CDK2 inhibitors and methods of use. Retrieved from:[3][4]
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GenPrice UK. 1-(Cyclohexylmethyl)piperidin-3-amine sulfate. Retrieved from:[Link][5][6]
Sources
- 1. WO2022165513A1 - Cdk2 inhibitors and methods of using the same - Google Patents [patents.google.com]
- 2. WO2022165513A1 - Cdk2 inhibitors and methods of using the same - Google Patents [patents.google.com]
- 3. CN117177744A - CDK2 inhibitors and methods of use - Google Patents [patents.google.com]
- 4. CN117177744A - CDK2 inhibitors and methods of use - Google Patents [patents.google.com]
- 5. 1- (Cyclohexylmethyl) piperidin-3-amine sulfate - GenPrice UK [genprice.uk]
- 6. 1- (Cyclohexylmethyl) piperidin-3-amine sulfate - GenPrice UK [genprice.uk]
